An In-depth Technical Guide to 3'-(Trifluoromethoxy)acetophenone
An In-depth Technical Guide to 3'-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-(Trifluoromethoxy)acetophenone is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) at the meta-position of the acetophenone core imparts unique electronic properties, increased lipophilicity, and enhanced metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 3'-(Trifluoromethoxy)acetophenone.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3'-(Trifluoromethoxy)acetophenone are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| CAS Number | 170141-63-6 | |
| Appearance | Colorless to light yellow clear liquid | |
| Density | 1.285 g/mL at 25 °C | |
| Boiling Point | 49-51 °C at 13 mmHg | |
| Refractive Index | n20/D 1.452 | |
| InChI | InChI=1S/C9H7F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11,12)/h2-5H,1H3 | [1] |
| InChIKey | UYHTUQHYGKAYJM-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)c1cccc(OC(F)(F)F)c1 |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 3'-(Trifluoromethoxy)acetophenone are not extensively documented in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry reactions. A plausible method involves the Friedel-Crafts acylation of (trifluoromethoxy)benzene.
For illustrative purposes, a detailed experimental protocol for a closely related compound, 3'-(Trifluoromethyl)acetophenone, is provided below. This can serve as a methodological template for the synthesis of the target compound, with appropriate modifications for the different starting material.
Representative Synthesis of a Related Compound: 3'-(Trifluoromethyl)acetophenone
A common route for the synthesis of 3'-(Trifluoromethyl)acetophenone involves the diazotization of 3-(trifluoromethyl)aniline followed by a reaction with a suitable acetylating agent.
Experimental Protocol:
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Diazotization: 3-(Trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid, and cooled to a low temperature (typically 0-5 °C).
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An aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the low temperature to form the corresponding diazonium salt.
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Coupling Reaction: The freshly prepared diazonium salt solution is then added to a mixture containing a copper(I) salt catalyst and an acetylating agent.
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Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure 3'-(Trifluoromethyl)acetophenone.
Below is a workflow diagram illustrating a general synthetic pathway.
Spectroscopic Data
Detailed spectral analysis is essential for the structural confirmation of 3'-(Trifluoromethoxy)acetophenone. Below are the expected and reported spectral data.
¹H and ¹³C NMR Spectroscopy
For comparison, the spectral data for 3'-(Trifluoromethyl)acetophenone is well-documented and can provide a reference for interpretation.
Infrared (IR) Spectroscopy
The IR spectrum of 3'-(Trifluoromethoxy)acetophenone would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methyl group, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.
Mass Spectrometry (MS)
The mass spectrum of 3'-(Trifluoromethoxy)acetophenone would show a molecular ion peak (M⁺) at m/z = 204.04. Common fragmentation patterns would include the loss of the methyl group ([M-15]⁺) to give a peak at m/z = 189, and the formation of the acylium ion ([M-CH₃]⁺) at m/z = 43.
Applications in Research and Drug Development
3'-(Trifluoromethoxy)acetophenone serves as a key intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethoxy group is a bioisostere of other functional groups and can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Key applications include:
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Pharmaceutical Synthesis: It is a precursor for the synthesis of compounds with potential therapeutic activities, including enzyme inhibitors and receptor modulators.
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Agrochemical Development: The trifluoromethoxy moiety can enhance the efficacy and stability of pesticides and herbicides.
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Materials Science: It can be used in the development of advanced materials with specific thermal and chemical resistance properties.
While there are no widely reported signaling pathways directly involving 3'-(Trifluoromethoxy)acetophenone itself, its derivatives are often designed to interact with specific biological targets. The logical relationship for its use in drug discovery is outlined in the following diagram.
Conclusion
3'-(Trifluoromethoxy)acetophenone is a valuable fluorinated building block with significant potential in the development of new chemical entities for pharmaceutical and agrochemical applications. Its unique physicochemical properties make it an attractive starting material for the synthesis of complex molecules with enhanced biological activity and metabolic stability. Further research into the synthesis and biological evaluation of its derivatives is likely to yield novel and effective compounds.
